

Application Note: Optimized Recrystallization Protocol for 5-Bromo-8-methoxyquinazolin-4-amine

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Compound of Interest

Compound Name: 5-Bromo-8-methoxyquinazolin-4-amine

Cat. No.: B15229605

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Introduction & Chemical Profile

5-Bromo-8-methoxyquinazolin-4-amine (CAS: 2190538-80-6) is a highly specialized heterocyclic building block frequently utilized in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and other kinase-targeted therapeutics[1]. The molecule presents a unique physicochemical profile: a planar, aromatic quinazoline core that promotes strong π - π stacking, a highly lipophilic bromine atom at the 5-position, and polar hydrogen-bonding sites via the 8-methoxy and 4-amino groups.

Because 4-aminoquinazoline derivatives are vital in medicinal chemistry, achieving >99% purity is critical to prevent side reactions during downstream nucleophilic aromatic substitutions or cross-coupling reactions[2]. Crude batches often contain unreacted starting materials, palladium black (if synthesized via cross-coupling), or polymeric byproducts. This application note details a self-validating, thermodynamically driven recrystallization protocol using a binary solvent system to achieve ultra-high purity.

Thermodynamic Rationale & Solvent Selection

The selection of a recrystallization solvent is dictated by the target molecule's temperature-dependent solubility curve. For quinazoline derivatives, ethanol is a frequently used primary solvent because the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[3].

However, the lipophilic nature of the 5-bromo substituent often requires the introduction of an anti-solvent to force the system into supersaturation.

- **Primary Solvent (Absolute Ethanol):** The hydroxyl group of ethanol hydrogen-bonds with the 4-amino group and the quinazoline nitrogen, providing excellent solvation at reflux (78°C).
- **Anti-Solvent (Deionized Water):** Water acts as a powerful anti-solvent. Its addition drastically increases the polarity of the medium, reducing the solubility of the hydrophobic bromo-quinazoline core and driving crystallization[4].
- **Causality of Controlled Cooling:** Methoxy-substituted quinazolines are prone to "oiling out" (liquid-liquid phase separation) if cooled too rapidly. By controlling the cooling rate (0.5°C/min), the system remains within the metastable zone, ensuring molecules deposit onto the growing crystal lattice rather than precipitating as an amorphous solid.

Solubility Data & Yield Projections

The following quantitative data summarizes the solubility profile used to engineer this protocol.

Solvent System	Temperature (°C)	Estimated Solubility (mg/mL)	Application / Suitability
Absolute Ethanol	78°C (Reflux)	60 – 80 mg/mL	Excellent primary dissolution solvent.
Absolute Ethanol	25°C	< 5 mg/mL	Poor solubility; allows for high recovery.
Deionized Water	25°C	< 1 mg/mL	Excellent anti-solvent to drive precipitation.
1:1 EtOH:Water	0°C – 4°C	< 2 mg/mL	Ideal cold-wash solvent to prevent yield loss.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Primary Dissolution & Hot Filtration

- Preparation: Weigh the crude **5-Bromo-8-methoxyquinazolin-4-amine** and transfer it to a suitably sized round-bottom flask equipped with a magnetic stir bar and reflux condenser.
- Dissolution: Add absolute ethanol at a ratio of 15 mL per 1 gram of crude material. Heat the suspension to a gentle reflux (78°C) using an oil bath or heating mantle. Stir vigorously for 15 minutes.
- Hot Filtration (Self-Validation Step): If the solution remains cloudy or contains dark particulates (e.g., residual palladium or inorganic salts), perform a hot filtration. Pass the boiling solution through a pre-warmed Büchner funnel fitted with a thin pad of Celite.
Causality: Pre-warming the funnel prevents premature crystallization in the stem.

Phase 2: Anti-Solvent Addition & Metastable Zone Control

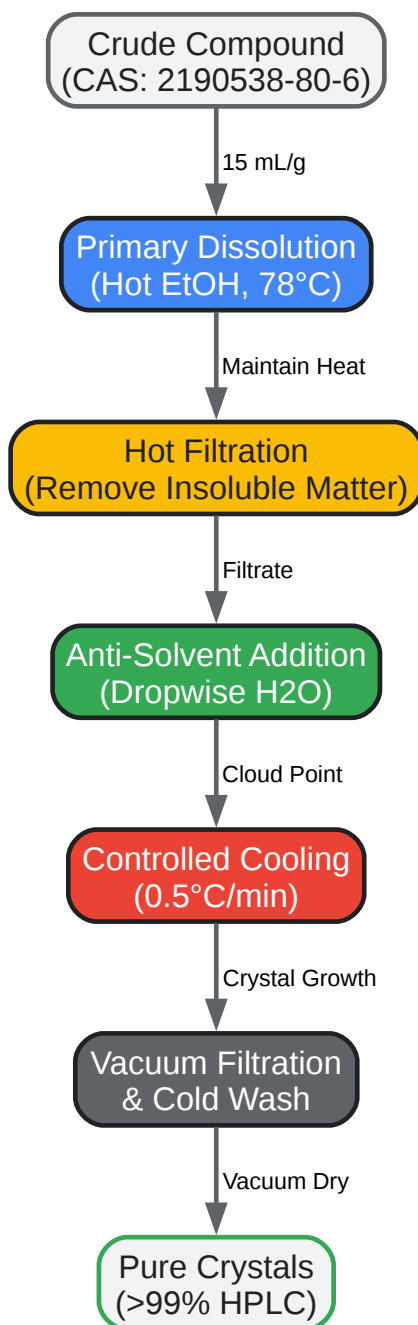
- Cloud Point Titration: Return the clear filtrate to the heat source and maintain at 70°C–75°C. Begin adding pre-warmed deionized water dropwise via an addition funnel.

- **Equilibration:** Continue adding water until a faint, persistent cloudiness appears (the cloud point). Immediately add 3–5 drops of hot ethanol until the solution just becomes clear again. This confirms the solution is perfectly saturated at the elevated temperature.

Phase 3: Crystal Growth & Isolation

- **Controlled Cooling:** Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 2 hours. Do not agitate the flask, as mechanical shock can induce rapid, impure nucleation.
- **Yield Maximization:** Once at room temperature, transfer the flask to an ice-water bath (0°C–4°C) for an additional 2 hours to force the remaining compound out of solution.
- **Isolation:** Filter the resulting crystalline suspension under vacuum using a Büchner funnel.
- **Washing & Drying:** Wash the filter cake with a minimal volume (2–3 mL/g) of ice-cold 1:1 Ethanol/Water. Transfer the crystals to a watch glass and dry in a vacuum oven at 45°C for 12 hours to remove residual moisture.

Process Visualization



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Thermodynamic workflow for the recrystallization of 4-aminoquinazoline derivatives.

Troubleshooting & Analytical Verification

- Oiling Out:** If the compound forms a distinct liquid oil layer at the bottom of the flask instead of crystallizing, the cooling rate was too fast or too much water was added[3]. Fix: Reheat the mixture until the oil dissolves, add 1-2 mL of absolute ethanol, and cool at a slower rate.

- Purity Verification: Assess the final purity using Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). The 4-amino group ensures strong UV absorbance at 254 nm. Confirm the removal of residual water via ¹H-NMR (absence of a broad singlet at ~1.56 ppm in CDCl₃ or ~3.33 ppm in DMSO-d₆).

References

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